(1,1-Dioxothiolan-3-yl)methanol

Vue d'ensemble

Description

(1,1-Dioxothiolan-3-yl)methanol is a useful research compound. Its molecular formula is C5H10O3S and its molecular weight is 150.19. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known that metal salts of heterocyclic dithiocarbamates (dtc), which include compounds like (1,1-dioxothiolan-3-yl)methanol, are of potential interest in applications such as pesticides and antioxidants .

Mode of Action

It’s known that the synthesis of this compound involves the reaction between amines and carbon disulfide, catalyzed by a strong base . This suggests that the compound may interact with its targets through similar chemical reactions.

Biochemical Pathways

Given its potential use as a pesticide and antioxidant, it’s likely that the compound affects pathways related to oxidative stress and pest metabolism .

Pharmacokinetics

The solubility of the compound in various solvents, which can affect its bioavailability, has been studied .

Result of Action

Given its potential use as a pesticide and antioxidant, it’s likely that the compound has effects on oxidative stress responses and pest physiology .

Action Environment

It’s known that the synthesis of this compound can be affected by solvent effects and the solubility of some reagents in the appropriate solvents .

Activité Biologique

(1,1-Dioxothiolan-3-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

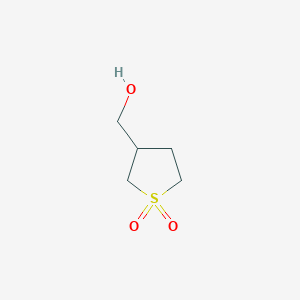

Chemical Structure and Properties

This compound belongs to a class of compounds known as dithiolan derivatives. Its structure includes a dioxothiolan ring which contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including reaction with thioketones and alcohols.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for development as an antimicrobial agent. The mechanism involves the disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's interaction with DNA may also play a role in its anticancer effects by preventing replication and transcription processes.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby blocking substrate access.

- DNA Interaction : The presence of the dioxothiolan moiety allows for intercalation with DNA, disrupting normal cellular functions.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against common bacterial strains revealed that it had a minimum inhibitory concentration (MIC) ranging from 0.22 mg/mL to 0.44 mg/mL against Plesiomonas shigelloides and Bacillus pumilus, respectively. This indicates a strong potential for use in treating bacterial infections.

| Pathogen | Minimum Inhibitory Concentration (mg/mL) |

|---|---|

| Plesiomonas shigelloides | 0.22 |

| Bacillus pumilus | 0.44 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in ovarian adenocarcinoma cells at concentrations as low as 10 µM. This effect was linked to the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.

Research Findings

Recent research has focused on the structure-activity relationships (SARs) of dithiolan derivatives like this compound. These studies provide insights into how modifications in the chemical structure can enhance biological activity.

Key Findings:

- Antioxidant Activity : The compound also exhibits antioxidant properties, which may contribute to its overall therapeutic potential.

- Chemical Constituents : Analysis through Gas Chromatography/Mass Spectrometry (GC-MS) has identified several bioactive phytoconstituents associated with its biological effects.

Propriétés

IUPAC Name |

(1,1-dioxothiolan-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c6-3-5-1-2-9(7,8)4-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKMZHYNDJRIHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17236-20-3 | |

| Record name | 3-(hydroxymethyl)-1lambda6-thiolane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.